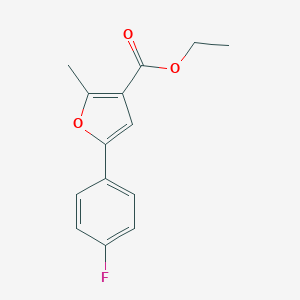

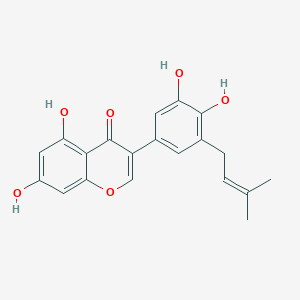

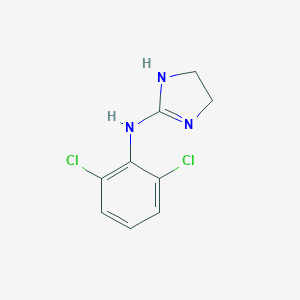

![molecular formula C23H27N3O3S B047914 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate CAS No. 844639-07-2](/img/structure/B47914.png)

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate

説明

This compound is a pharmaceutical intermediate . It is also known as Quetiapine, which is one of the most widely used antipsychotic drugs . It acts as an antagonist for multiple neurotransmitter receptor sites .

Synthesis Analysis

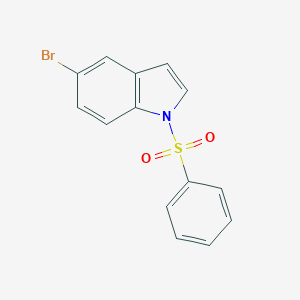

Quetiapine labeled with carbon-14 in the 11-position has been synthesized as part of a 5-step sequence from anthranilic acid . The key precursor of the target product is [11-14C]dibenzothiazepin-11(10H)-one . The reaction is performed as a one-pot process .Chemical Reactions Analysis

The synthesis of Quetiapine involves a series of chemical reactions starting from anthranilic acid . The key precursor of the target product is [11-14C]dibenzothiazepin-11(10H)-one . The reaction is performed as a one-pot process .科学的研究の応用

Treatment of Psychosis

Quetiapine is a second-generation antipsychotic (SGA) released for the treatment of schizophrenia . It has been established as effective in numerous randomized, double-blind, placebo-controlled studies and maintenance studies .

Treatment of Bipolar Disorder

Quetiapine has been approved for the treatment of mania-associated bipolar disorder . It has shown efficacy in controlling both manic and depressive symptoms of bipolar disorder .

Treatment of Major Depressive Disorder (MDD)

Quetiapine has been used for the treatment of major depressive disorder (MDD) . It has shown efficacy in reducing depressive symptoms and improving the quality of life for patients with MDD .

Augmentation Strategy to Antidepressants

Quetiapine has been reported as an effective augmentation strategy to antidepressants . This means it can be used in combination with other antidepressant medications to enhance their effectiveness .

Personalized Treatment Regimens

Machine learning techniques have been used to develop a predictive model of quetiapine dose for patients with depression . This helps in providing personalized treatment regimens, optimizing the therapeutic effects while minimizing side effects .

Pharmacogenetics

Studies have been conducted on quetiapine pharmacogenetics, with CYP3A4 being the main pharmacogenetic biomarker . Therapy should be optimized based on the CYP3A4 phenotype, which can reduce the incidence of adverse drug reactions and increase drug adherence .

作用機序

Target of Action

Quetiapine, also known as 2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate, is an atypical antipsychotic agent . It primarily targets various neurotransmitter receptors, including serotonin, dopamine, histamine, and adrenergic receptors . These receptors play crucial roles in regulating mood, sleep, appetite, and other physiological processes .

Mode of Action

Quetiapine interacts with its targets by acting as a partial agonist at 5-HT1A receptors . It also exhibits antagonistic properties at dopamine D2 receptors . This dual action on serotonin and dopamine receptors helps balance these neurotransmitters in the brain, alleviating symptoms of mental disorders .

Biochemical Pathways

Quetiapine undergoes extensive liver biotransformation, involving cytochromes P450 (CYPs) and uridine 5′-diphospho-glucuronosyltransferases (UGTs) . The predominant metabolic systems involved are CYP3A4 and CYP2D6 . CYP3A4 gives rise to N-desalkylquetiapine, N-desalkylquetiapine sulfoxide, and quetiapine sulfoxide, while CYP2D6 gives rise to 7-hydroxyquetiapine and 7-hydroxy-N-desalkylquetiapine .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, with the median time to reach maximum observed plasma concentration ranging from 1 to 2 hours . The drug is approximately 83% bound to serum proteins . It is eliminated with a mean terminal half-life of approximately 7 hours . The primary route of elimination is through hepatic metabolism .

Result of Action

The molecular and cellular effects of quetiapine’s action are complex and multifaceted. It has been shown to inhibit nitric oxide and TNF-α release from IFN-γ-activated microglia . This suggests that quetiapine may have neuroprotective effects. . This indicates that quetiapine may influence cell cycle regulation and cell fate determination.

Action Environment

Environmental factors can influence the action, efficacy, and stability of quetiapine. For instance, the metabolism of quetiapine is mediated by the cytochrome P450 system, and CYP3A4 and CYP2D6 are the predominant enzymes involved in drug transformation . Therefore, factors that affect the activity of these enzymes, such as genetic polymorphisms or the presence of other drugs that inhibit or induce these enzymes, can influence the pharmacokinetics and pharmacodynamics of quetiapine . Furthermore, quetiapine’s environmental risk is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 0.035 .

Safety and Hazards

特性

IUPAC Name |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-18(27)29-17-16-28-15-14-25-10-12-26(13-11-25)23-19-6-2-4-8-21(19)30-22-9-5-3-7-20(22)24-23/h2-9H,10-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBAGNAROQHNFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOCCN1CCN(CC1)C2=NC3=CC=CC=C3SC4=CC=CC=C42 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethyl Acetate | |

CAS RN |

844639-07-2 | |

| Record name | Quetiapine acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0844639072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUETIAPINE ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KG5376GG5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

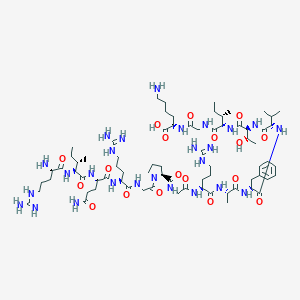

![3,3-Dimethyl-6-propan-2-yl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B47858.png)